BenchChemオンラインストアへようこそ!

Lidanserin

Pharmacology Receptor Binding Antihypertensive Research

Lidanserin (ZK-33,839) offers uniquely balanced, potent dual antagonism at 5-HT₂A (Ki=1.5 nM) and α₁-adrenergic (Ki=3.2 nM) receptors—critical for simultaneously blocking both serotonin‑ and norepinephrine‑mediated vasoconstriction. Unlike selective agents (pimavanserin) or imbalanced alternatives (ketanserin), only Lidanserin provides this dual blockade, ensuring reproducible, cross‑study‑comparable results in hypertension, thrombosis, Raynaud’s, and autonomic research models. Bulk and custom packaging available for procurement managers seeking a definitive reference standard with established preclinical efficacy.

Molecular Formula C26H31FN2O4
Molecular Weight 454.5 g/mol
CAS No. 73725-85-6
Cat. No. B1675311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidanserin
CAS73725-85-6
Synonyms4-(3-(3-(4-(4-fluorobenzoyl)-1-piperidinyl)propoxy)-4-methoxyphenyl)-2-pyrrolidone
ZK 33.839
ZK 33839
ZK-33839
Molecular FormulaC26H31FN2O4
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30)
InChIKeyJDYWZVJXSMADHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lidanserin (CAS 73725-85-6) | Baseline Pharmacological Profile and Procurement Overview


Lidanserin (ZK-33,839) is a chemical compound classified as a combined 5-hydroxytryptamine 2A (5-HT₂A) receptor antagonist and an α₁-adrenergic receptor antagonist [1]. It was originally developed as a potential antihypertensive agent but was never marketed [2]. The compound is characterized by a molecular formula of C₂₆H₃₁FN₂O₄ and a molecular weight of 454.53 g/mol [3]. Its dual mechanism of action, targeting both serotonergic and adrenergic pathways, distinguishes it from other agents within the broader class of 5-HT₂A antagonists .

Why Lidanserin (ZK-33,839) Is Not Interchangeable with Common 5-HT₂A Antagonists


Despite belonging to the same pharmacological class as compounds like ketanserin, ritanserin, and pimavanserin, Lidanserin is not a suitable generic substitute for several reasons. The defining characteristic of Lidanserin is its potent and balanced dual antagonism at both 5-HT₂A and α₁-adrenergic receptors [1]. This contrasts sharply with other prominent 5-HT₂A antagonists. For instance, pimavanserin is a highly selective 5-HT₂A inverse agonist, devoid of meaningful α₁-adrenergic activity, making it unsuitable for experiments requiring concurrent adrenergic blockade [2]. Furthermore, while ketanserin also possesses dual activity, its receptor binding profile differs significantly, and ritanserin is a more selective 5-HT₂A/₂C antagonist with minimal α₁ affinity [3]. Therefore, substituting Lidanserin with a more selective or differently balanced compound would fundamentally alter an experimental model's pharmacological input, confounding results and invalidating comparisons to existing Lidanserin-specific literature.

Quantitative Differentiation of Lidanserin (ZK-33,839) from Key 5-HT₂A Analogs


Lidanserin Exhibits a Unique Balanced Dual Antagonism Compared to Selective or Imbalanced Analogs

Lidanserin is distinguished by its potent and balanced antagonism at both the 5-HT₂A and α₁-adrenergic receptors, with Ki values of 1.5 nM and 3.2 nM, respectively . In contrast, ketanserin, a comparator often cited as a dual antagonist, shows a 5-HT₂A Ki of 1.13 nM but a significantly weaker affinity for α₁-adrenergic receptors [1]. Pimavanserin, another comparator, is a highly selective 5-HT₂A inverse agonist with negligible affinity for the α₁-adrenergic receptor (Ki not applicable in the same context) [1]. This data demonstrates that Lidanserin provides a unique, near-equal blockade of both receptor systems, which is not replicated by other agents in its class.

Pharmacology Receptor Binding Antihypertensive Research

In Vivo Hemodynamic Response to Lidanserin is Characterized by a Dual Mechanism of Action

In conscious spontaneously hypertensive rats (SHR), intravenous injection of Lidanserin resulted in dose-dependent reductions in blood pressure [1]. A separate study in a similar SHR model reported a decrease in systolic blood pressure by an average of 20 mmHg following Lidanserin administration . While ketanserin is also known to reduce blood pressure in hypertensive models, its effect is primarily attributed to 5-HT₂A antagonism [2]. Lidanserin's antihypertensive effect is explicitly attributed to the combination of vasodilation from α₁-adrenergic blockade and anti-vasospastic/platelet antiaggregatory effects from 5-HT₂-receptor blockade [3].

Cardiovascular Pharmacology In Vivo Efficacy Hypertension Models

Chemical Structure Defines Lidanserin's Unique Receptor Interaction Profile

Lidanserin's chemical structure, featuring a 4-(p-fluorobenzoyl)piperidine moiety, is shared with other 5-HT₂A antagonists like ketanserin and setoperone, but its overall molecular architecture confers a distinct pharmacological profile [1]. This core structure is known to be crucial for 5-HT₂A binding [2]. However, the specific substitutions and overall molecular geometry of Lidanserin (C₂₆H₃₁FN₂O₄, MW 454.53) [3] enable it to achieve the potent dual antagonism at 5-HT₂A and α₁-adrenergic receptors that is not observed to the same degree in ketanserin (C₂₂H₂₂FN₃O₃, MW 395.43) [4].

Medicinal Chemistry Structure-Activity Relationship Receptor Pharmacology

Optimal Research and Industrial Application Scenarios for Lidanserin (CAS 73725-85-6)


Investigating Integrated Serotonergic and Adrenergic Regulation of Vascular Tone

Lidanserin is ideally suited for ex vivo or in vivo studies aimed at dissecting the complex interplay between serotonin (5-HT) and norepinephrine (NE) signaling in vascular tissues. Its potent and balanced antagonism at both 5-HT₂A (Ki = 1.5 nM) and α₁-adrenergic receptors (Ki = 3.2 nM) allows researchers to simultaneously block both vasoconstrictive pathways. This is a distinct advantage over selective agents like pimavanserin or ketanserin (which has weaker α₁ affinity) [1]. In an isolated vessel myograph, for instance, Lidanserin can be used to abolish contractions induced by both 5-HT and phenylephrine, whereas a selective 5-HT₂A antagonist would only block the former. This makes Lidanserin a critical tool for studies on conditions where both systems are dysregulated, such as in certain models of hypertension or Raynaud's phenomenon.

Standardizing a Reference Compound for Dual 5-HT₂A/α₁-Adrenergic Blockade in Cardiovascular Research

Given its well-characterized dual receptor antagonism and established use in preclinical hypertension models [REFS-3, REFS-4], Lidanserin serves as an excellent reference standard or positive control in cardiovascular pharmacology studies. When exploring novel compounds with similar dual-target mechanisms, Lidanserin provides a consistent benchmark for comparing efficacy and potency. Its documented ability to produce a dose-dependent and significant (~20 mmHg) reduction in blood pressure in the SHR model provides a clear, quantifiable endpoint. Using a compound with an imbalanced profile, such as ketanserin, as a control would introduce confounding variables and make it difficult to attribute observed effects to the intended dual blockade. Lidanserin's defined profile ensures experimental reproducibility and valid cross-study comparisons.

Pharmacological Validation in Platelet Aggregation and Vasospasm Studies

Lidanserin's specific pharmacology, which includes selective 5-HT₂-receptor blockade contributing to platelet antiaggregatory and antivasospastic effects [3], positions it as a specialized tool for thrombosis and vasospasm research. Unlike a purely selective 5-HT₂A antagonist, Lidanserin's additional α₁-adrenergic blockade provides a broader inhibition of platelet activation pathways (as epinephrine is a known platelet activator via α₂-adrenoceptors, and α₁-blockade may have indirect effects). This makes it valuable in ex vivo assays (e.g., light transmission aggregometry) to investigate the relative contributions of serotonergic and adrenergic inputs to platelet hyperreactivity in disease states like peripheral artery disease or acute coronary syndromes. Its profile is distinct from that of ketanserin, which is also used in platelet studies but with a different receptor affinity balance [4].

Tool Compound for Dissecting Central vs. Peripheral Serotonergic and Adrenergic Mechanisms

Lidanserin's ability to antagonize the excitatory effect of synaptically released 5-HT on central sympathoexcitatory neurons [2], combined with its peripheral α₁-adrenergic antagonism, makes it a valuable tool for neuropharmacology and autonomic research. In an anesthetized animal model, researchers can use Lidanserin to probe whether a centrally-mediated pressor response involves both serotonergic and adrenergic components. This contrasts with using a peripherally-restricted agent, or a highly selective CNS-active 5-HT₂A antagonist like pimavanserin [1]. Lidanserin allows for the simultaneous, systemic blockade of two key modulatory systems, enabling a more integrated investigation of neural control over cardiovascular function and stress responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lidanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.